molecular formula C9H6N2O2 B048679 2-Quinoxalinecarboxylic acid CAS No. 879-65-2

2-Quinoxalinecarboxylic acid

Cat. No. B048679
M. Wt: 174.16 g/mol
InChI Key: UPUZGXILYFKSGE-UHFFFAOYSA-N
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Patent
US06361979B1

Procedure details

Cells of various microorganisms were grown in the tubes containing 2.5 mL of the dextrose, nutrisoy flour medium as described in EXAMPLE I. Individual tubes were inoculated with spores or vegetative cells (about 1% v/v of spore or vegetative cell stock culture) of various microorganisms stored as frozen glycerol suspensions, and incubated at about 29° C. with agitation (210 rpm) on a rotary shaker. After about 48 hours, 0.05 mL of a 10 mg/mL solution of 2-methylquinoxaline in DMSO was added to each tube. After about 4 days incubation, the contents of each tube were extracted, and the individual extracts were analyzed by HPLC as described in EXAMPLE I. The yields of 2-quinoxalinecarboxylic acid were determined by HPLC and the results are summarized in TABLE 5.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O[CH2:14][CH:15]([CH2:17][OH:18])O.CC1C=[N:28][C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:21]=1>CS(C)=O>[N:28]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:21]=[CH:14][C:15]=1[C:17]([OH:18])=[O:1]

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=CC=CC=C2N=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
incubated at about 29° C. with agitation (210 rpm) on a rotary shaker
WAIT
Type
WAIT
Details
After about 4 days incubation
Duration
4 d
EXTRACTION
Type
EXTRACTION
Details
the contents of each tube were extracted

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N1=C(C=NC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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